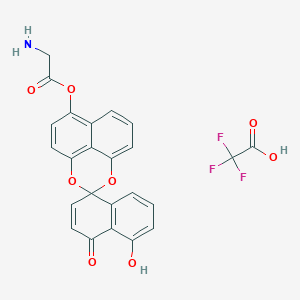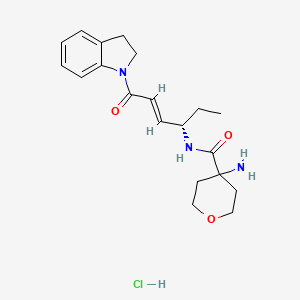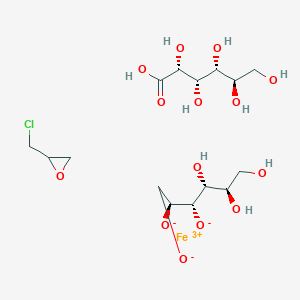![molecular formula C23H21N3O4 B10827200 3-((6-((3,5-Dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid](/img/structure/B10827200.png)
3-((6-((3,5-Dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DS-6930 is a potent and selective agonist of peroxisome proliferator-activated receptor gamma (PPARγ). This compound has shown significant potential in reducing plasma glucose levels with fewer adverse effects compared to other PPARγ agonists like Rosiglitazone . DS-6930 is primarily researched for its applications in diabetes treatment due to its ability to enhance insulin sensitivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DS-6930 involves the optimization of lipophilicity to avoid hepatotoxicity. The initial compound had a benzene ring, which was replaced with a 2-pyridine ring to improve membrane permeability and potency . The final compound, a dimethyl pyridine derivative, was synthesized through a series of reactions involving the adjustment of lipophilicity .
Industrial Production Methods: Industrial production of DS-6930 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific reagents and catalysts to facilitate the reactions, followed by purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: DS-6930 undergoes various chemical reactions, including:
Oxidation: DS-6930 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions to yield reduced forms.
Substitution: DS-6930 can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction results in reduced forms of DS-6930 .
Scientific Research Applications
DS-6930 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study PPARγ agonists and their interactions.
Biology: Investigated for its effects on cellular processes and gene expression related to PPARγ activation.
Industry: Potential applications in the development of new therapeutic agents targeting metabolic disorders.
Mechanism of Action
DS-6930 exerts its effects by selectively activating PPARγ, a nuclear receptor involved in regulating glucose and lipid metabolismThis binding regulates the transcription of genes involved in glucose and lipid metabolism, leading to enhanced insulin sensitivity and reduced plasma glucose levels .
Comparison with Similar Compounds
Rosiglitazone: Another PPARγ agonist used in diabetes treatment but with more adverse effects.
Pioglitazone: Similar to Rosiglitazone but with a different safety profile.
Troglitazone: An older PPARγ agonist with significant hepatotoxicity.
Uniqueness of DS-6930: DS-6930 stands out due to its high potency and selectivity for PPARγ, coupled with a lower incidence of adverse effects. Its unique binding mode results in selective cofactor recruitment, which contributes to its reduced side effects compared to other PPARγ agonists .
Properties
Molecular Formula |
C23H21N3O4 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
3-[[6-(3,5-dimethylpyridin-2-yl)oxy-1-methylbenzimidazol-2-yl]methoxy]benzoic acid |
InChI |
InChI=1S/C23H21N3O4/c1-14-9-15(2)22(24-12-14)30-18-7-8-19-20(11-18)26(3)21(25-19)13-29-17-6-4-5-16(10-17)23(27)28/h4-12H,13H2,1-3H3,(H,27,28) |
InChI Key |
GEGLFSVXCSGSOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=CC(=C4)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


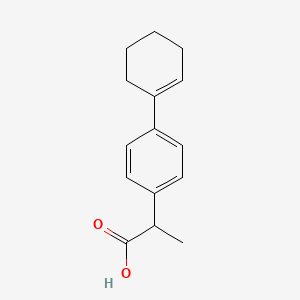

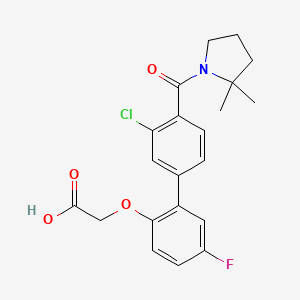
![N-[[1-[[8-chloro-3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-2,4-dioxo-6-(trifluoromethoxy)-1H-quinazolin-7-yl]methyl]pyrrolidin-2-yl]methyl]methanesulfonamide](/img/structure/B10827133.png)


![(5'-Hydroxy-4'-oxospiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-3,1'-naphthalene]-8-yl) 2-aminoacetate](/img/structure/B10827149.png)
![sodium;7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-2-(3-methoxy-1,2-oxazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10827155.png)

